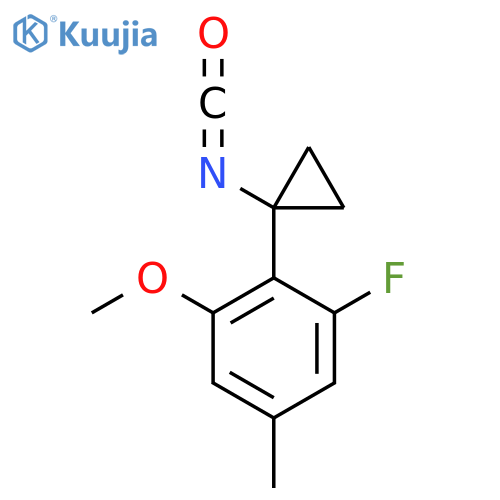Cas no 2649011-34-5 (1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene)

2649011-34-5 structure
商品名:1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene
- EN300-1758175
- 2649011-34-5
-
- インチ: 1S/C12H12FNO2/c1-8-5-9(13)11(10(6-8)16-2)12(3-4-12)14-7-15/h5-6H,3-4H2,1-2H3
- InChIKey: KISGVNWVDHJIHC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C)=CC(=C1C1(CC1)N=C=O)OC
計算された属性
- せいみつぶんしりょう: 221.08520679g/mol
- どういたいしつりょう: 221.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 38.7Ų
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1758175-0.25g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1758175-10.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1758175-10g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 10g |
$5897.0 | 2023-09-20 | ||
| Enamine | EN300-1758175-5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 5g |
$3977.0 | 2023-09-20 | ||
| Enamine | EN300-1758175-5.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1758175-0.1g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1758175-0.5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1758175-1.0g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1758175-0.05g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1758175-2.5g |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene |
2649011-34-5 | 2.5g |
$2688.0 | 2023-09-20 |
1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
2649011-34-5 (1-fluoro-2-(1-isocyanatocyclopropyl)-3-methoxy-5-methylbenzene) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
